5-(3,4-diethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazole ring fused with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate thioamides with hydrazonoyl halides. The reaction is carried out in the presence of a base such as triethylamine in a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired thiazolo[4,5-d]pyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly topoisomerase I inhibitors.
Medicine: Explored for its anticancer properties due to its ability to inhibit DNA replication in cancer cells.
Mechanism of Action
The mechanism of action of 5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as topoisomerase I. By binding to the topoisomerase I/DNA complex, the compound stabilizes the complex and prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . This mechanism is similar to that of other topoisomerase I inhibitors like camptothecin derivatives.
Comparison with Similar Compounds
Similar Compounds
Camptothecin Derivatives: Such as topotecan and irinotecan, which also inhibit topoisomerase I.
Thiazolo[4,5-d]pyrimidine Derivatives: Other derivatives in this family have been studied for their anticancer, antimicrobial, and enzyme inhibitory activities.
Uniqueness
5-(3,4-DIETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets. Its dual aromatic substitution and the presence of a sulfur atom in the thiazole ring contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O3S2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-26-15-11-10-13(12-16(15)27-4-2)18-22-19-17(20(25)23-18)29-21(28)24(19)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,23,25) |
InChI Key |
IFGDFTWAJNCHHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OCC |
Origin of Product |
United States |
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